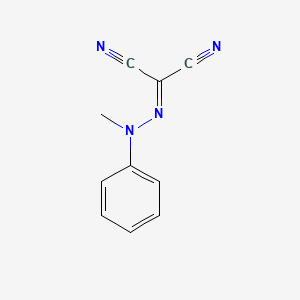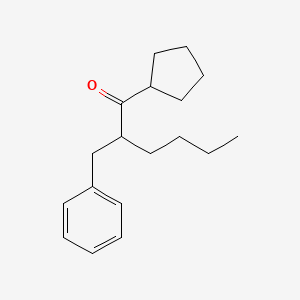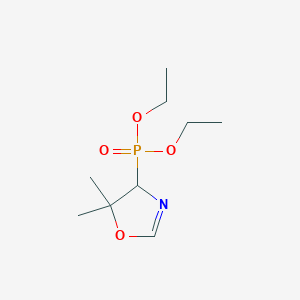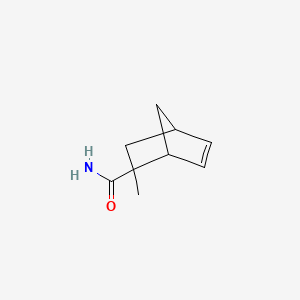
Iridium--lanthanum (7/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium-lanthanum (7/2) is an intermetallic compound formed by the combination of iridium and lanthanum in a specific stoichiometric ratio. This compound is part of the broader family of iridium-lanthanide systems, which are known for their unique structural and magnetic properties Iridium and lanthanum are both transition metals, with iridium being a member of the platinum group metals and lanthanum being a rare earth element
Méthodes De Préparation
The synthesis of iridium-lanthanum (7/2) typically involves high-temperature solid-state reactions. One common method is the hydrothermal synthesis process. In this method, lanthanum nitrate and sodium hydroxide are mixed and heated in a Teflon-lined pressure vessel to form lanthanum hydroxide. This is then combined with iridium chloride and further heated to form the iridium-lanthanum compound . The reaction conditions often include temperatures around 150°C and extended heating times to ensure complete reaction and formation of the desired compound. Industrial production methods may involve similar high-temperature processes but on a larger scale, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Iridium-lanthanum (7/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, lanthanum in the compound can react with oxygen to form lanthanum oxide, and with halogens to form lanthanum halides . Common reagents used in these reactions include oxygen, halogens (such as chlorine and fluorine), and acids. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting with oxygen typically produces lanthanum oxide, while reacting with halogens produces lanthanum halides.
Applications De Recherche Scientifique
Iridium-lanthanum (7/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In biology and medicine, lanthanum compounds are used in imaging and as therapeutic agents . In industry, iridium-lanthanum compounds are used in the production of specialized optical glasses and as additives in steel manufacturing to improve malleability . The compound’s unique properties make it valuable in these fields, and ongoing research continues to explore new applications.
Mécanisme D'action
The mechanism of action of iridium-lanthanum (7/2) involves its interaction with other molecules and ions. For example, lanthanum ions can bind to phosphate ions, forming insoluble lanthanum phosphate complexes . This property is utilized in medical applications to reduce serum phosphate levels in patients with chronic kidney disease. The molecular targets and pathways involved in these interactions depend on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
Iridium-lanthanum (7/2) can be compared with other similar compounds, such as iridium-cerium and iridium-praseodymium systems . These compounds share some structural similarities but differ in their specific properties and applications. For instance, iridium-cerium compounds may have different magnetic properties compared to iridium-lanthanum. The uniqueness of iridium-lanthanum (7/2) lies in its specific combination of iridium and lanthanum, which results in distinct electronic and structural characteristics. Similar compounds include iridium-cerium, iridium-praseodymium, and other iridium-lanthanide systems .
Propriétés
Numéro CAS |
53095-73-1 |
|---|---|
Formule moléculaire |
Ir7La2 |
Poids moléculaire |
1623.33 g/mol |
Nom IUPAC |
iridium;lanthanum |
InChI |
InChI=1S/7Ir.2La |
Clé InChI |
VFLWHUNCQZKFBF-UHFFFAOYSA-N |
SMILES canonique |
[La].[La].[Ir].[Ir].[Ir].[Ir].[Ir].[Ir].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
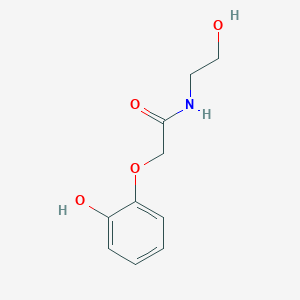
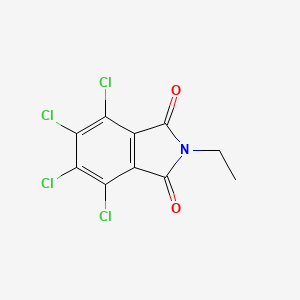

![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
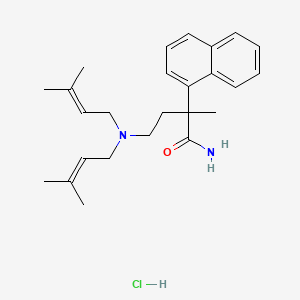

![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
